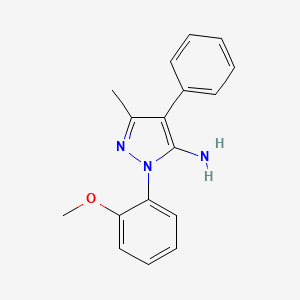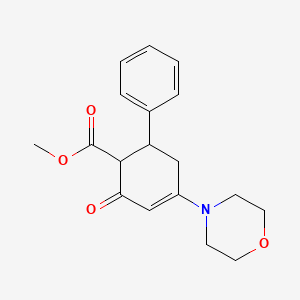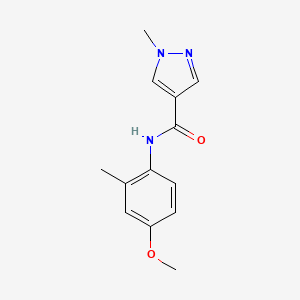![molecular formula C24H21F4N3O3 B11499684 N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B11499684.png)
N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-FLUOROBENZAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the pyridine and trifluoromethyl groups. The final step involves the coupling of the indole derivative with 4-fluorobenzamide under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzamide moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways. The trifluoromethyl and pyridine groups enhance its binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other indole derivatives, N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-FLUOROBENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C24H21F4N3O3 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H21F4N3O3/c1-22(2)10-17-19(18(32)11-22)23(24(26,27)28,30-20(33)15-5-7-16(25)8-6-15)21(34)31(17)13-14-4-3-9-29-12-14/h3-9,12H,10-11,13H2,1-2H3,(H,30,33) |
InChI Key |
BYDUPCPCXXJEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CN=CC=C3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-fluoro-N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-](/img/structure/B11499605.png)
![3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11499610.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B11499618.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11499623.png)
![N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11499631.png)
![8,9-diethoxy-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11499633.png)


![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B11499665.png)
methanone](/img/structure/B11499676.png)

![6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol](/img/structure/B11499686.png)
![[4-(3,4-Dimethoxybenzoylamino)-3,5-dimethylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11499687.png)
![3-{[(4-Chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B11499695.png)
